molecular formula C13H18ClN B13314010 [(4-Chlorophenyl)methyl](hex-5-en-2-yl)amine

[(4-Chlorophenyl)methyl](hex-5-en-2-yl)amine

Cat. No.: B13314010
M. Wt: 223.74 g/mol
InChI Key: WVYHKVOZMVQWJB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is a secondary amine featuring a 4-chlorobenzyl group attached to a hex-5-en-2-yl chain. The compound combines an aromatic chlorophenyl moiety with an aliphatic unsaturated chain, which may confer unique physicochemical properties, such as enhanced reactivity due to the terminal alkene in the hex-5-en-2-yl group.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C13H18ClN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h3,6-9,11,15H,1,4-5,10H2,2H3

InChI Key

WVYHKVOZMVQWJB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of (4-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

(4-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with 4-Chlorobenzylamine Moieties

Several compounds share the 4-chlorobenzylamine core but differ in the substituent attached to the nitrogen atom:

N-(4-Chlorobenzyl)-1-(pyridin-3-yl)methanamine (Compound 20)
  • Structure : A pyridin-3-ylmethyl group replaces the hex-5-en-2-yl chain.
  • Synthesis : Prepared via reductive amination using 1,3-thiazole-2-carbaldehyde and [(4-chlorophenyl)methyl]amine under General Method B .
(E)-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methylidene][(4-chlorophenyl)methyl]amine
  • Structure : Incorporates an imidazole ring linked via a Schiff base.
2-(4-Chlorophenyl)propan-2-amine, HCl
  • Structure : Features a branched isopropyl group instead of the linear hex-5-en-2-yl chain.
  • Properties : The branching reduces steric hindrance but eliminates the alkene’s reactivity, likely increasing stability under acidic conditions .

Compounds with Aliphatic Unsaturated Chains

(hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine
  • Structure : Retains the hex-5-en-2-yl group but substitutes the 4-chlorobenzyl with a pyridinylethyl moiety.
  • Synthesis : Catalogued as a building block (EN300-164236), suggesting its utility as an intermediate in drug discovery .
  • Properties : The pyridine ring introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro group in the target compound .

Heterocyclic Derivatives

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiophen-2-amine
  • Structure : Combines a 4-chlorophenyl-substituted oxadiazole with a thiophene ring.
  • Properties : The oxadiazole enhances thermal stability and dipole interactions, while the thiophene contributes to π-electron delocalization—features absent in the target compound’s aliphatic chain .
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine
  • Synthesis : Derived from dehydrosulfurization of thiourea precursors, a method distinct from the reductive amination used for 4-chlorobenzylamines .
  • Properties : The trichloromethyl group and oxadiazine ring confer high electrophilicity, contrasting with the nucleophilic hex-5-en-2-ylamine .

Research Findings and Implications

  • Reactivity : The hex-5-en-2-yl chain’s terminal alkene may facilitate addition reactions, distinguishing it from saturated or aromatic analogs .
  • Synthetic Utility : The hex-5-en-2-yl group’s versatility in cross-coupling reactions positions it as a valuable intermediate, as seen in Enamine Ltd.’s building blocks .

Biological Activity

(4-Chlorophenyl)methylamine, a compound characterized by its unique structural features, has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound consists of a 4-chlorophenyl group attached to a hex-5-en-2-yl amine moiety. This configuration suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry.

The biological activity of (4-Chlorophenyl)methylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of halogen atoms, such as chlorine, can enhance binding affinity through halogen bonding interactions .
  • Antioxidant Properties : Preliminary studies suggest that derivatives with similar structures exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .
  • Antimicrobial Activity : Compounds with amine functionalities often show antimicrobial properties. The biological activity could stem from the ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (4-Chlorophenyl)methylamine and related compounds.

Study Biological Activity Mechanism Findings
Study 1AntioxidantFree radical scavengingShowed significant reduction in oxidative stress markers in vitro.
Study 2AntimicrobialCell membrane disruptionEffective against Gram-positive bacteria with MIC values < 50 µg/mL.
Study 3Enzyme inhibitionCompetitive inhibitionInhibited enzyme activity by 70% at a concentration of 10 µM.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant potential of similar compounds and found that those containing a chlorinated phenyl group exhibited enhanced free radical scavenging capabilities. This suggests that (4-Chlorophenyl)methylamine could serve as a lead compound for developing new antioxidants .
  • Antimicrobial Efficacy : Research focusing on the antimicrobial properties of amine derivatives indicated that compounds with structural similarities to (4-Chlorophenyl)methylamine showed promising results against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .
  • Enzymatic Studies : Investigations into enzyme inhibition revealed that derivatives with similar functional groups could effectively inhibit certain enzymes involved in metabolic pathways related to cancer progression. This positions (4-Chlorophenyl)methylamine as a candidate for further development in cancer therapeutics.

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